molecular formula C25H21F2N3O3 B11423193 N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11423193
M. Wt: 449.4 g/mol
InChI Key: SDWHQKLXKGKTFY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound characterized by the presence of fluorophenyl and methylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4-methylbenzylamine and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-N-(4-methylbenzyl)amine
  • N-(4-fluorophenyl)cyclohexanecarboxamide
  • 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine

Uniqueness

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to its specific combination of fluorophenyl and methylbenzyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H21F2N3O3

Molecular Weight

449.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H21F2N3O3/c1-16-2-4-17(5-3-16)15-29-22(14-23(31)28-20-10-6-18(26)7-11-20)24(32)30(25(29)33)21-12-8-19(27)9-13-21/h2-13,22H,14-15H2,1H3,(H,28,31)

InChI Key

SDWHQKLXKGKTFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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